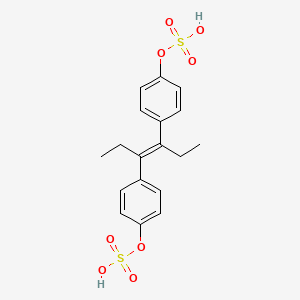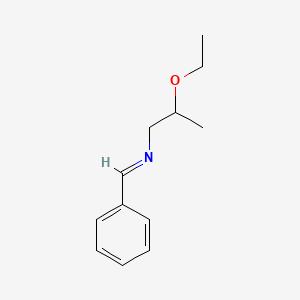
N-(2-ethoxypropyl)-1-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxypropyl)-1-phenylmethanimine: is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxypropyl)-1-phenylmethanimine typically involves the reaction of an aldehyde with a primary amine. In this case, benzaldehyde reacts with 2-ethoxypropylamine under mild conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts to speed up the reaction and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-ethoxypropyl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxime or nitrile.
Reduction: Corresponding amine.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-ethoxypropyl)-1-phenylmethanimine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving imines. It may also be used as a model compound to investigate the behavior of imines in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-ethoxypropyl)-1-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways, depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(2-methoxypropyl)-1-phenylmethanimine
- N-(2-ethoxyethyl)-1-phenylmethanimine
- N-(2-ethoxypropyl)-1-benzylmethanimine
Comparison: N-(2-ethoxypropyl)-1-phenylmethanimine is unique due to the presence of the 2-ethoxypropyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity. These differences can make it more suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2-ethoxypropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H17NO/c1-3-14-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
Clé InChI |
QHPZXEWBPFMXEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
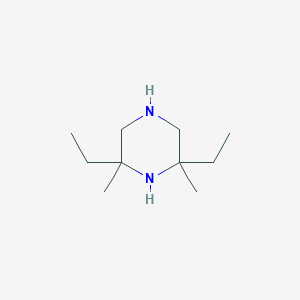
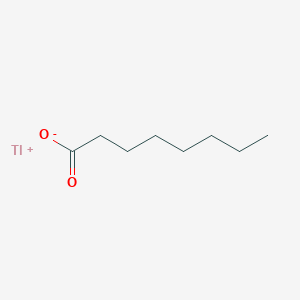
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
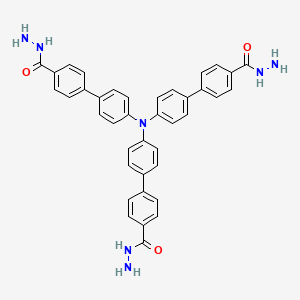
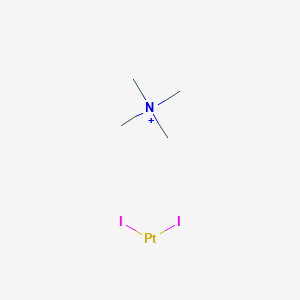
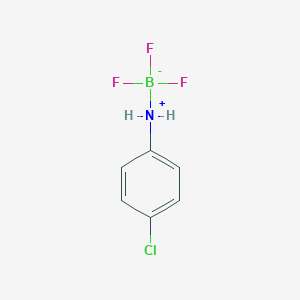

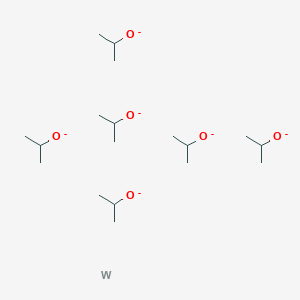

![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
